molecular formula C16H27N3O2 B7179876 N-(2-cycloheptyloxyethyl)-1-propan-2-ylpyrazole-3-carboxamide

N-(2-cycloheptyloxyethyl)-1-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7179876
M. Wt: 293.40 g/mol
InChI Key: DPTXWKWHEXJGIN-UHFFFAOYSA-N
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Description

N-(2-cycloheptyloxyethyl)-1-propan-2-ylpyrazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a propan-2-yl group and a carboxamide group, along with a cycloheptyloxyethyl side chain. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a candidate for research in medicinal chemistry, biology, and industrial applications.

Properties

IUPAC Name

N-(2-cycloheptyloxyethyl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-13(2)19-11-9-15(18-19)16(20)17-10-12-21-14-7-5-3-4-6-8-14/h9,11,13-14H,3-8,10,12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTXWKWHEXJGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NCCOC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cycloheptyloxyethyl)-1-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the propan-2-yl group: Alkylation of the pyrazole ring with an appropriate alkyl halide in the presence of a base.

    Attachment of the cycloheptyloxyethyl side chain: This step involves the reaction of the pyrazole derivative with a cycloheptyloxyethyl halide under nucleophilic substitution conditions.

    Formation of the carboxamide group: The final step typically involves the reaction of the intermediate with an appropriate amine or ammonia under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-cycloheptyloxyethyl)-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(2-cycloheptyloxyethyl)-1-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cycloheptyloxyethyl)-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cycloheptyloxyethyl)-3-ethylpyridine-2-carboxamide
  • N-(2-cycloheptyloxyethyl)-4-cyclopropyl-2-methylpyrimidine-5-carboxamide
  • N-(2-cycloheptyloxyethyl)-3-[(1-methyl-4-pyrazolyl)methyl]-1-pyrrolidinecarboxamide

Uniqueness

N-(2-cycloheptyloxyethyl)-1-propan-2-ylpyrazole-3-carboxamide stands out due to its specific substitution pattern on the pyrazole ring and the presence of a cycloheptyloxyethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

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